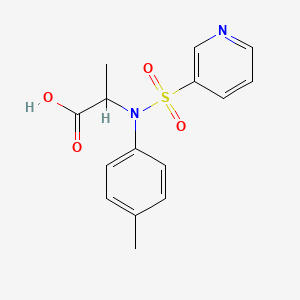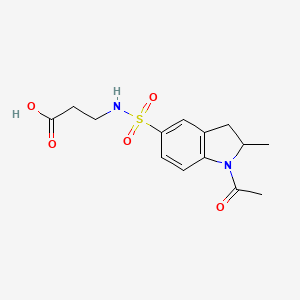![molecular formula C15H22N2O6S B7879815 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7879815.png)
1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. It boasts a unique structure that combines both pyrrole and piperidine moieties, making it a versatile candidate for a range of synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the ethoxycarbonyl and dimethyl groups. Finally, the piperidine ring is introduced, and the sulfonyl group is attached.
Industrial Production Methods: In an industrial setting, large-scale synthesis might involve the use of catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques like continuous flow reactors could be employed to enhance the production rate while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Its functional groups allow for a wide range of chemical manipulations, making it a valuable intermediate in organic synthesis.
Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often vary based on the desired outcome but generally include standard temperatures and pressures for organic reactions.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, modified at the sulfonyl, ethoxycarbonyl, or piperidine sites. These derivatives can possess varying chemical properties, useful in further applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new materials.
Biology and Medicine: In biological and medical research, this compound might be explored for its potential as a pharmaceutical agent. The presence of both pyrrole and piperidine rings suggests possible bioactivity, which could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity. Its diverse reactivity profile makes it a candidate for various applications in material science.
Mechanism of Action
The mechanism by which 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. Typically, these targets could be enzymes or receptors in biological systems, where the compound may inhibit or activate particular pathways.
Comparison with Similar Compounds
When compared with similar compounds, such as other pyrrole or piperidine derivatives, 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid stands out due to its unique combination of functional groups. This combination offers distinct chemical properties that may not be present in other similar molecules.
List of Similar Compounds
1-(pyrrol-2-ylsulfonyl)piperidine
1-(pyrrol-3-ylsulfonyl)piperidine
1-(ethoxycarbonylpyrrol-2-yl)piperidine
1-(dimethylpyrrol-2-yl)piperidine
How’s that for a dive into the world of this compound?
Properties
IUPAC Name |
1-[(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-4-23-15(20)12-9(2)16-10(3)13(12)24(21,22)17-7-5-11(6-8-17)14(18)19/h11,16H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVBUZRNZLIWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(cyclobutylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}leucine](/img/structure/B7879749.png)
![[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid](/img/structure/B7879756.png)
![1-[[5-[(E)-2-(2-Furyl)vinyl]-3-methylisoxazole-4-yl]sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7879762.png)
![{[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B7879769.png)
![4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B7879781.png)
![N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]-beta-alanine](/img/structure/B7879794.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7879801.png)

![N-[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine](/img/structure/B7879811.png)
![4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7879819.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7879826.png)
![[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B7879830.png)
![{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B7879854.png)
